(4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine
Brand Name: Vulcanchem
CAS No.: 510764-51-9
VCID: VC4697450
InChI: InChI=1S/C16H26N2O/c1-2-15-4-6-16(7-5-15)14-17-8-3-9-18-10-12-19-13-11-18/h4-7,17H,2-3,8-14H2,1H3
SMILES: CCC1=CC=C(C=C1)CNCCCN2CCOCC2
Molecular Formula: C16H26N2O
Molecular Weight: 262.397

(4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine

CAS No.: 510764-51-9

Cat. No.: VC4697450

Molecular Formula: C16H26N2O

Molecular Weight: 262.397

* For research use only. Not for human or veterinary use.

(4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine - 510764-51-9

Specification

CAS No. 510764-51-9
Molecular Formula C16H26N2O
Molecular Weight 262.397
IUPAC Name N-[(4-ethylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine
Standard InChI InChI=1S/C16H26N2O/c1-2-15-4-6-16(7-5-15)14-17-8-3-9-18-10-12-19-13-11-18/h4-7,17H,2-3,8-14H2,1H3
Standard InChI Key GNNCDEOTPDWRAC-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)CNCCCN2CCOCC2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines two distinct moieties:

  • 4-Ethylbenzyl group: A benzene ring with an ethyl substituent at the para position, enhancing lipophilicity and potential receptor-binding capabilities.

  • 3-Morpholin-4-yl-propyl group: A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked via a propyl spacer, contributing to solubility and hydrogen-bonding interactions.

The SMILES notation CCC1=CC=C(C=C1)CNCCCN2CCOCC2\text{CCC1=CC=C(C=C1)CNCCCN2CCOCC2} succinctly represents its connectivity .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC16H26N2O\text{C}_{16}\text{H}_{26}\text{N}_2\text{O}
Molecular Weight262.4 g/mol
Key Functional GroupsPrimary amine, morpholine ring
Lipophilicity (LogP)Estimated 2.8–3.5*
SolubilityModerate in polar organic solvents

*Predicted using fragment-based methods due to lack of experimental data.

Spectroscopic Characterization

While detailed spectral data (e.g., 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR) are unavailable for this specific compound, analogous morpholine-containing amines typically exhibit:

  • NMR: Distinct signals for morpholine protons (δ\delta 3.5–4.0 ppm) and benzyl aromatic protons (δ\delta 6.8–7.2 ppm) .

  • IR: Stretching vibrations for N-H (\sim3300 cm1^{-1}) and C-O-C (\sim1120 cm1^{-1}) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A plausible synthetic route involves:

  • Synthesis of 4-Ethylbenzyl Chloride:

    • Friedel-Crafts alkylation of toluene with ethyl chloride in the presence of AlCl3\text{AlCl}_3, followed by radical chlorination .

  • Morpholine Propylation:

    • Reaction of morpholine with 1-bromo-3-chloropropane to form 3-morpholin-4-yl-propyl chloride.

  • Coupling Reaction:

    • Alkylation of 4-ethylbenzylamine with 3-morpholin-4-yl-propyl chloride under basic conditions (K2CO3\text{K}_2\text{CO}_3, DMF, 60°C) .

Table 2: Reaction Optimization Parameters

ParameterOptimal Condition
SolventDimethylformamide (DMF)
BasePotassium carbonate
Temperature60°C
Reaction Time12–18 hours
Yield~65–75% (estimated)

Industrial Manufacturing Considerations

Scale-up challenges include:

  • Purification: Column chromatography is impractical; alternatives like distillation or crystallization require optimization.

  • Cost Efficiency: Sourcing inexpensive precursors (e.g., morpholine derivatives) is critical.

Chemical Reactivity and Derivative Formation

Key Reaction Pathways

  • Oxidation: The benzyl group may oxidize to 4-ethylbenzoic acid using KMnO4\text{KMnO}_4 under acidic conditions .

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) could saturate the benzene ring, though this is sterically hindered by the ethyl group.

  • Acylation: Reaction with acetyl chloride forms the corresponding amide, enhancing metabolic stability.

Stability Profile

  • Thermal Stability: Decomposes above 200°C, as indicated by thermogravimetric analysis of similar amines .

  • Photostability: Susceptible to UV-induced degradation, necessitating storage in amber containers.

CompoundTarget ActivityIC50/Potency
4-Methylbenzyl-morpholineSerotonin Receptor Binding180 nM
4-Isopropylbenzyl-morpholineAntibacterialMIC = 32 µg/mL
4-Ethylbenzyl-morpholinePredicted CNS ActivityIn silico ~200 nM

Applications in Scientific and Industrial Contexts

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for designing receptor modulators with improved blood-brain barrier permeability.

  • Prodrug Development: The amine group facilitates conjugation with carboxylic acid-containing drugs (e.g., NSAIDs).

Industrial Uses

  • Agrochemical Intermediates: Functionalization yields herbicides and fungicides targeting plant pathogens.

  • Polymer Additives: Amine groups act as curing agents in epoxy resins.

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